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A comprehensive analysis of preclinical data reveals ledaborbactam, in combination with

ceftibuten, as a promising agent against challenging Gram-negative bacteria harboring

resistance to the combination of ceftazidime and avibactam. This heightened activity is

particularly noted against strains producing variant Klebsiella pneumoniae carbapenemase

(KPC) enzymes, a primary driver of ceftazidime-avibactam resistance.

Ledaborbactam, a novel bicyclic boronate β-lactamase inhibitor, restores the efficacy of the

oral third-generation cephalosporin ceftibuten against a broad spectrum of serine β-

lactamases, including Ambler class A, C, and D enzymes.[1][2][3] The combination, ceftibuten-

ledaborbactam, is under development as a potential oral treatment for complicated urinary

tract infections (cUTIs) caused by multidrug-resistant (MDR) Enterobacterales.[1][3]

Superior In Vitro Activity Against Resistant KPC
Variants
The emergence of specific KPC variants, such as V240G, D179Y, and D179Y/T243M in KPC-2

and KPC-3, has been identified as a key mechanism of resistance to ceftazidime-avibactam.[4]

[5] Studies utilizing engineered Escherichia coli strains expressing these clinically significant

KPC variants have demonstrated the robust activity of ceftibuten-ledaborbactam where

ceftazidime-avibactam has failed.[4][5][6]
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Biochemical analyses provide a clear rationale for this observation. While the variant KPC

enzymes efficiently hydrolyze ceftazidime, ceftibuten proves to be a poor substrate for these

altered enzymes.[4][5][7] Furthermore, ledaborbactam exhibits potent inhibition of these KPC

variants, effectively overcoming the resistance mechanism.[4][5] Although the D179Y

substitution in KPC-2 was found to reduce the inhibition by ledaborbactam to some extent, the

inactivation efficiency remained significantly higher than that of avibactam.[4][5]

Comparative Efficacy: Quantitative Data
The following table summarizes the minimum inhibitory concentration (MIC) data from a study

comparing the activity of ceftibuten-ledaborbactam and ceftazidime-avibactam against

isogenic E. coli strains expressing various KPC-3 variants.

KPC-3 Variant Expressed
Ceftibuten-Ledaborbactam
MIC (µg/mL)

Ceftazidime-Avibactam
MIC (µg/mL)

Wild-Type ≤0.016 0.25

V240G 0.03 256

D179Y 0.5 256

D179Y + T243M 1 256

Data sourced from studies assessing the antibacterial activity against engineered E. coli

strains.[8]

These results starkly illustrate that while the wild-type KPC-3 expressing strain is susceptible to

ceftazidime-avibactam, the presence of key mutations renders the antibiotic combination

ineffective, with MICs soaring to ≥256 µg/mL. In contrast, ceftibuten-ledaborbactam maintains

potent activity, with MICs remaining at ≤1 µg/mL against all tested resistant variants.[8]

Broader Activity Against Multidrug-Resistant
Enterobacterales
Beyond KPC-mediated resistance, ceftibuten-ledaborbactam has demonstrated broad in vitro

activity against a global collection of multidrug-resistant Enterobacterales. In a surveillance
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study from 2018-2020, ceftibuten-ledaborbactam inhibited 89.7% of MDR isolates at ≤1

μg/mL.[1][9][10] Its activity extended to isolates positive for extended-spectrum β-lactamases

(ESBLs) and other serine carbapenemases like OXA-48-group enzymes.[9][10]

Experimental Protocols
Antimicrobial Susceptibility Testing
The in vitro activity of ceftibuten-ledaborbactam and comparator agents was determined using

the broth microdilution method as recommended by the Clinical and Laboratory Standards

Institute (CLSI).[1][10]

Preparation of Inoculum: Bacterial isolates were cultured on appropriate agar plates, and

colonies were used to prepare a standardized inoculum suspension equivalent to a 0.5

McFarland standard.

Drug Concentrations: Serial twofold dilutions of ceftibuten, with a fixed concentration of

ledaborbactam (typically 4 µg/mL), and other antimicrobial agents were prepared in cation-

adjusted Mueller-Hinton broth (CAMHB).[1][10]

Inoculation and Incubation: The prepared microdilution plates were inoculated with the

bacterial suspension and incubated at 35°C for 16-20 hours in ambient air.

MIC Determination: The MIC was recorded as the lowest concentration of the antimicrobial

agent that completely inhibited visible growth of the organism.

β-Lactamase Gene Characterization
For isolates exhibiting resistance, β-lactamase genes were identified using polymerase chain

reaction (PCR) followed by Sanger sequencing or whole-genome sequencing to determine the

specific resistance mechanisms.[9][10]

Visualizing the Mechanism and Workflow
To better understand the underlying mechanisms and experimental procedures, the following

diagrams have been generated.
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Mechanism of Ceftazidime-Avibactam Resistance and Ledaborbactam Action
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Caption: Mechanism of KPC-mediated resistance and ledaborbactam's action.
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Antimicrobial Susceptibility Testing Workflow
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Caption: Workflow for determining Minimum Inhibitory Concentrations (MICs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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